molecular formula C18H25N5OS B296615 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide

Cat. No.: B296615
M. Wt: 359.5 g/mol
InChI Key: IMQWOIIJWACPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound is also known as AMT-130 and is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of Huntington's disease.

Mechanism of Action

AMT-130 works by targeting the huntingtin protein and reducing its levels in the brain. The drug candidate uses RNA interference (RNAi) technology to target the mutant huntingtin protein and prevent its expression. RNAi is a natural process in the body that regulates gene expression by degrading specific mRNA molecules.
Biochemical and Physiological Effects:
AMT-130 has shown significant biochemical and physiological effects in preclinical studies. The drug candidate has been shown to reduce the levels of the mutant huntingtin protein, which is responsible for the progression of Huntington's disease. AMT-130 has also been shown to improve motor function and reduce cognitive impairments in animal models of the disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using AMT-130 in lab experiments is its specificity towards the huntingtin protein. The drug candidate targets only the mutant form of the protein, leaving the healthy form unaffected. However, one of the limitations of using AMT-130 in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the research and development of AMT-130. One of the primary areas of focus is the clinical development of the drug candidate for the treatment of Huntington's disease. The drug candidate is currently in the preclinical stage, and further studies are required to evaluate its safety and efficacy in humans. Additionally, researchers are exploring the potential applications of AMT-130 in other neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, AMT-130 is a promising small molecule drug candidate that has shown significant potential in preclinical studies for the treatment of Huntington's disease. The drug candidate works by targeting the mutant huntingtin protein and reducing its levels in the brain. While there are several advantages to using AMT-130 in lab experiments, further research is required to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of AMT-130 involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, which is then reacted with 2-methylcyclohexylamine and chloroacetyl chloride to obtain the final product, AMT-130.

Scientific Research Applications

The potential applications of AMT-130 in scientific research are vast. One of the primary areas of research is the treatment of Huntington's disease, a neurodegenerative disorder that affects the brain and causes progressive cognitive and motor impairments. AMT-130 has shown promising results in preclinical studies by reducing the levels of the huntingtin protein, which is responsible for the disease's progression.

Properties

Molecular Formula

C18H25N5OS

Molecular Weight

359.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C18H25N5OS/c1-12-7-9-14(10-8-12)17-21-22-18(23(17)19)25-11-16(24)20-15-6-4-3-5-13(15)2/h7-10,13,15H,3-6,11,19H2,1-2H3,(H,20,24)

InChI Key

IMQWOIIJWACPFZ-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C

Canonical SMILES

CC1CCCCC1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.